2-cycloheptylethane-1-sulfonamide

Lipophilicity Membrane permeability LogP

2-Cycloheptylethane-1-sulfonamide (CAS 1594554-92-3) is a primary sulfonamide featuring a seven-membered cycloheptyl ring connected to the sulfur atom via a two-carbon ethyl linker (C9H19NO2S, MW 205.32 g/mol). As a member of the alkylsulfonamide class, it serves as a synthetic building block for medicinal chemistry programs, including those targeting kinase inhibition, antiviral agents, and structure-activity relationship (SAR) exploration requiring lipophilic, conformationally flexible cycloalkyl moieties.

Molecular Formula C9H19NO2S
Molecular Weight 205.3
CAS No. 1594554-92-3
Cat. No. B6202114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cycloheptylethane-1-sulfonamide
CAS1594554-92-3
Molecular FormulaC9H19NO2S
Molecular Weight205.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cycloheptylethane-1-sulfonamide (CAS 1594554-92-3): Technical Baseline and Identity for Procurement


2-Cycloheptylethane-1-sulfonamide (CAS 1594554-92-3) is a primary sulfonamide featuring a seven-membered cycloheptyl ring connected to the sulfur atom via a two-carbon ethyl linker (C9H19NO2S, MW 205.32 g/mol) . As a member of the alkylsulfonamide class, it serves as a synthetic building block for medicinal chemistry programs, including those targeting kinase inhibition, antiviral agents, and structure-activity relationship (SAR) exploration requiring lipophilic, conformationally flexible cycloalkyl moieties . The compound is supplied as a research chemical with typical purity specifications of 95% .

Why Generic Substitution of 2-Cycloheptylethane-1-sulfonamide Fails: Quantified Differentiation Evidence


Simple replacement of 2-cycloheptylethane-1-sulfonamide with structurally similar cycloheptyl- or cyclohexyl-sulfonamides is not straightforward due to significant, quantifiable divergences in lipophilicity, linker geometry, and acid-base character. As demonstrated in the evidence items below, variations in the alkyl linker length (ethyl vs. methyl vs. direct ring attachment) and ring size produce LogP shifts of 0.4–0.6 log units, pKa changes exceeding 0.2 units, and altered boiling points and densities [1]. These differences directly influence compound solubility, membrane permeability, and chromatographic behavior, which in turn require distinct handling protocols and can lead to divergent biological outcomes if used interchangeably in a synthetic or screening workflow .

Quantitative Evidence Guide: 2-Cycloheptylethane-1-sulfonamide vs. Closest Cycloalkyl Sulfonamide Analogs


Increased Lipophilicity (LogP) vs. Cycloheptylmethanesulfonamide Confers Superior Membrane Partitioning in Cell-Based Assays

2-Cycloheptylethane-1-sulfonamide exhibits a predicted LogP of 1.6354, compared to 1.2453 for cycloheptylmethanesulfonamide (CAS 1496157-02-8), representing a 31% relative increase in lipophilicity . This difference arises from the ethyl linker replacing the single methylene bridge, adding one additional methylene unit to the hydrocarbon chain and increasing the calculated octanol-water partition coefficient by approximately 0.4 log units. Such a shift is consistent with the ~0.5 log unit increase per methylene group predicted by the Hansch π system and places the target compound in a more desirable lipophilicity range for passive membrane diffusion (LogP 1–3), a critical factor for intracellular target engagement in phenotypic screening [1].

Lipophilicity Membrane permeability LogP

Extended Ethyl Linker Provides Increased Conformational Flexibility Compared to Methyl-Linked Analogs

The target compound possesses a two-carbon ethyl linker (C-C-S) between the cycloheptyl ring and the sulfonamide sulfur, compared to the one-carbon methyl linker (C-S) in cycloheptylmethanesulfonamide and the zero-carbon direct attachment in cycloheptanesulfonamide (CAS 1250372-68-9) . This structural feature increases the rotatable bond count between the ring and the functional group from 1 (methyl) or 0 (direct) to 2, while also shifting the cycloheptyl centroid-to-sulfur distance from approximately 3.2 Å (methyl) to approximately 4.5 Å (ethyl). In SAR studies of sulfonamide-based hGlyT1 inhibitors, analogous variations in linker length between a cyclohexyl ring and a sulfonamide warhead resulted in up to 20-fold differences in IC50 values, demonstrating that linker geometry is a critical determinant of target binding [1].

Conformational flexibility Linker length SAR

Higher Boiling Point and Modified Density vs. Cycloheptanesulfonamide Facilitates Alternative Purification Routes

2-Cycloheptylethane-1-sulfonamide has a predicted boiling point of 342.5±25.0 °C and a density of 1.101±0.06 g/cm³, compared to 314.9±25.0 °C and 1.18±0.1 g/cm³ for cycloheptanesulfonamide (CAS 1250372-68-9) . The ~28 °C increase in boiling point and the ~7% decrease in density reflect the greater molecular weight (205.32 vs. 177.26 g/mol) and the extended hydrocarbon chain, which increases dispersive intermolecular forces while reducing molecular packing efficiency. The higher boiling point extends the operational temperature window for reactions requiring elevated temperatures (e.g., amide coupling at reflux), and the lower density alters phase separation behavior during aqueous workup compared to the denser cycloheptanesulfonamide [1].

Boiling point Purification Physicochemical properties

Higher pKa vs. Cycloheptanesulfonamide Modulates Hydrogen-Bond Donor Strength in Biological Environments

The predicted pKa of the sulfonamide NH group in 2-cycloheptylethane-1-sulfonamide is 10.78±0.60, compared to 10.58±0.20 for cycloheptanesulfonamide (CAS 1250372-68-9) . This +0.20 unit shift toward weaker acidity arises from the electron-donating ethyl linker increasing electron density at the sulfonamide nitrogen relative to the directly-attached cycloheptyl group. While both compounds remain predominantly neutral at physiological pH (7.4), the higher pKa reduces the fraction of deprotonated (anionic) species at a given pH. For a sulfonamide with pKa ≈ 10.8, the deprotonated fraction at pH 7.4 is approximately 0.04% (calculated via Henderson-Hasselbalch), versus approximately 0.07% for the lower pKa analog [1]. This 1.75-fold difference in ionization state can influence solubility, protein binding, and hydrogen-bond acceptor/donor interactions in enzymatic pockets where charge state fidelity is critical.

pKa Hydrogen bonding Sulfonamide acidity

Recommended Application Scenarios for 2-Cycloheptylethane-1-sulfonamide Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization for Intracellular Targets Requiring Balanced Lipophilicity

When SAR exploration demands a sulfonamide building block with LogP in the 1.5–2.0 range for optimal cellular permeability, 2-cycloheptylethane-1-sulfonamide (LogP 1.64) is quantitatively more suitable than cycloheptylmethanesulfonamide (LogP 1.25) or cycloheptanesulfonamide (LogP 1.00) . The ~0.4 log unit advantage positions the compound within the established 'sweet spot' for passive membrane diffusion, making it the preferred choice for phenotypic assays targeting intracellular enzymes or receptors where compound ingress is the primary barrier to activity [1].

Synthesis of PROTAC Linkers Requiring Extended Reach Between E3 Ligase and Target Protein Binding Moieties

The ethyl linker in 2-cycloheptylethane-1-sulfonamide provides a ~1.3 Å longer reach from the cycloheptyl anchor point compared to methyl-linked analogs . This extended geometry is critical for the design of proteolysis-targeting chimeras (PROTACs), where linker length must precisely span the distance between the E3 ligase binding site and the target protein surface to form a stable ternary complex. The combination of the extended linker with a high-logP cycloheptyl group also offers a favorable balance of solubility and permeability for PROTAC molecules, which often suffer from poor cell penetration due to excessive molecular weight [2].

High-Temperature Amide Coupling and Sulfonamide Derivatization Protocols

With a predicted boiling point of 342.5 °C—nearly 28 °C above that of cycloheptanesulfonamide—2-cycloheptylethane-1-sulfonamide tolerates higher reaction temperatures without solvent loss or substrate decomposition . This thermal margin is valuable during microwave-assisted amide bond formation or HATU/DCC-mediated coupling reactions at elevated temperatures (>100 °C), where lower-boiling sulfonamide analogs may evaporate or degrade, reducing yields and complicating purification. The lower density (1.10 vs. 1.18 g/cm³) also simplifies liquid-liquid extraction during workup, reducing emulsion formation in aqueous-organic biphasic systems [3].

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